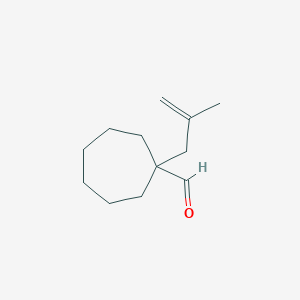
1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O. It is a cycloheptane derivative with a methylprop-2-en-1-yl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylprop-2-en-1-yl Group: This step involves the addition of the methylprop-2-en-1-yl group to the cycloheptane ring. This can be achieved through alkylation reactions using suitable alkylating agents.
Aldehyde Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylprop-2-en-1-yl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include halides and amines.
Major Products:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its reactivity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methylprop-2-en-1-yl group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
(2-Methylprop-2-en-1-yl)cyclohexane: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
(2-Methylprop-1-enyl)-cyclohexa-1,3-diene: A compound with a similar methylprop-1-enyl group but different ring structure.
Uniqueness: 1-(2-Methylprop-2-en-1-yl)cycloheptane-1-carbaldehyde is unique due to its combination of a cycloheptane ring, a methylprop-2-en-1-yl group, and an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-11(2)9-12(10-13)7-5-3-4-6-8-12/h10H,1,3-9H2,2H3 |
InChI Key |
YOGBUZCXZFICMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CCCCCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


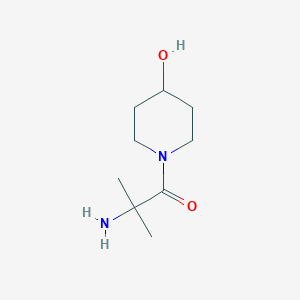
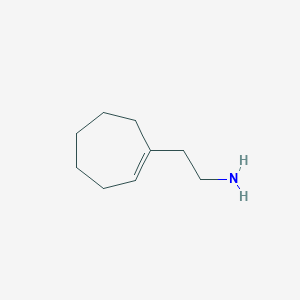
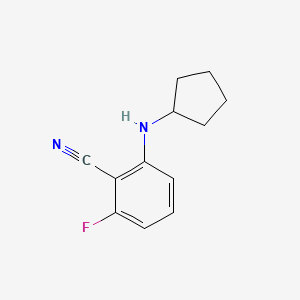
![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
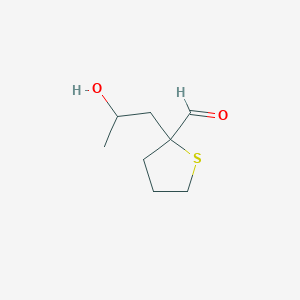
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
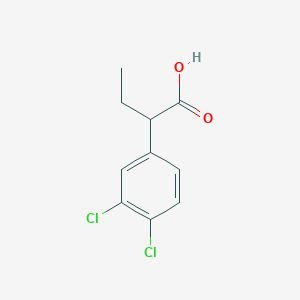
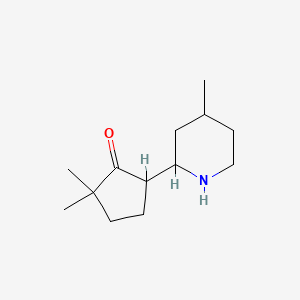
![4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302913.png)
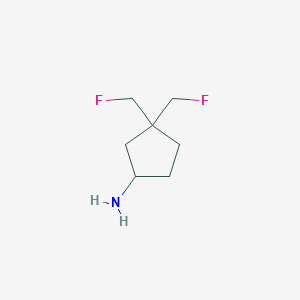
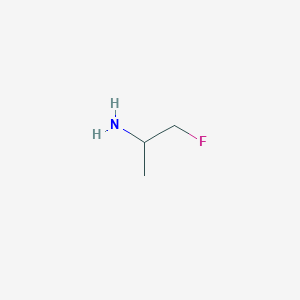
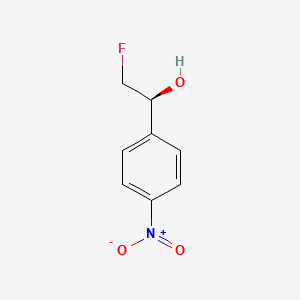
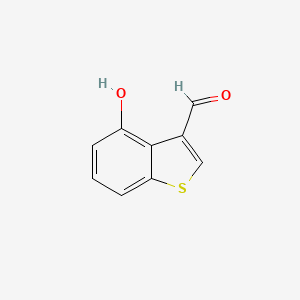
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
